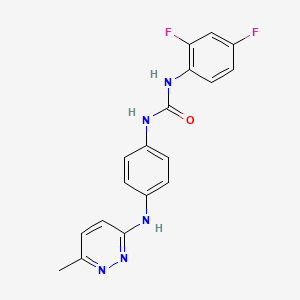

1-(2,4-Difluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea

Description

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N5O/c1-11-2-9-17(25-24-11)21-13-4-6-14(7-5-13)22-18(26)23-16-8-3-12(19)10-15(16)20/h2-10H,1H3,(H,21,25)(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASOMDSMYDDGHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea typically involves the following steps:

Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine. For example, 2,4-difluoroaniline can be reacted with an appropriate isocyanate to form the urea core.

Substitution Reactions:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of urea compounds exhibit significant anticancer properties. Specifically, 1-(2,4-Difluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea has been investigated for its potential as a kinase inhibitor, which plays a crucial role in cancer cell proliferation and survival. Kinase inhibitors are vital in treating various cancers, including breast cancer and melanoma .

Inhibition of Complement Pathways

The compound has also been studied for its role as a complement inhibitor. A related study demonstrated that structural modifications of urea derivatives can lead to potent complement inhibitors, which are essential for regulating immune responses and could be beneficial in treating autoimmune diseases . The introduction of specific side chains significantly enhanced the activity against complement pathways, indicating a promising therapeutic avenue.

Case Study 1: Kinase Inhibition

In a study evaluating substituted pyrazole-based kinase inhibitors, it was found that compounds similar to this compound exhibited strong binding affinities to various kinases. These compounds were effective in reducing tumor growth in preclinical models, showcasing their potential as anticancer agents .

Case Study 2: Complement Inhibition

A series of experiments demonstrated that urea derivatives could inhibit complement component C9 deposition effectively. The optimized compound exhibited an IC50 value as low as 13 nM, indicating potent activity. This finding suggests that the compound could be developed further for therapeutic use in conditions where complement activation is detrimental .

Data Table: Comparative Analysis of Urea Derivatives

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea would depend on its specific target. Generally, urea derivatives can act by:

Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

Modulating Receptors: Interacting with receptor sites to either activate or inhibit their function.

Comparison with Similar Compounds

Structural Features and Heterocyclic Substitutions

Key structural analogs and their differences are summarized below:

Notes:

- The target compound’s pyridazine ring distinguishes it from pyridine (5f) or pyrimidine-based analogs. Pyridazine’s electron-deficient nature may enhance interactions with ATP-binding pockets in kinases .

- The 6-methyl group on pyridazine likely increases lipophilicity compared to unsubstituted heterocycles (e.g., pyridine in 5f) .

Physicochemical Properties

The target compound’s melting point is expected to fall within 160–190°C, consistent with difluorophenyl-urea analogs. Its IR spectrum would show N-H (~3300 cm⁻¹) and urea C=O (~1700 cm⁻¹) stretches, while NMR would resolve pyridazine protons near δ 8.5–9.0 .

Biological Activity

1-(2,4-Difluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is a synthetic compound with potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 398.4 g/mol. The compound features a difluorophenyl group and a pyridazinyl moiety, which are significant for its biological activity.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of diaryl ureas exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The target compound's activity was comparable to established anticancer agents like sorafenib .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 2.39 ± 0.10 |

| Sorafenib | A549 | 2.12 ± 0.18 |

| This compound | HCT-116 | 3.90 ± 0.33 |

| Sorafenib | HCT-116 | 2.25 ± 0.71 |

The mechanism by which this compound exerts its antiproliferative effects is primarily through the inhibition of key signaling pathways involved in cancer cell proliferation. It has been suggested that the urea moiety forms hydrogen bonds with amino acid residues in target proteins such as BRAF, leading to inhibition of downstream signaling pathways critical for tumor growth .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the difluorophenyl and pyridazinyl groups can significantly influence biological activity. For example:

- Substituents on the pyridazine ring : Variations in substituents can enhance or diminish potency.

- Fluorination : The presence of fluorine atoms enhances lipophilicity and binding affinity to target proteins.

Case Studies

Several case studies have explored the efficacy of similar compounds:

- Study on IDO1 Inhibitors : A series of phenyl urea derivatives were synthesized and evaluated for their ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion. Some derivatives demonstrated promising inhibitory activity .

- Antitumor Activity : Research on pyrazole derivatives indicated that compounds with similar structural features exhibited antitumor properties through various mechanisms including modulation of apoptosis and cell cycle arrest .

Q & A

Basic: What are the recommended synthesis routes for 1-(2,4-Difluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Coupling of 2,4-difluoroaniline with a phenyl isocyanate intermediate under controlled conditions (e.g., dry THF, 0–5°C) to form the urea backbone.

- Step 2: Functionalization of the pyridazine moiety via Buchwald-Hartwig amination using a palladium catalyst (e.g., Pd(OAc)₂) and ligands (Xantphos) to introduce the 6-methylpyridazin-3-ylamino group .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water ensures >95% purity. Monitor reaction progress via TLC and confirm purity using HPLC-MS .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and aromatic substituents.

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (calculated for C₁₉H₁₆F₂N₆O: 394.13 g/mol).

- Elemental Analysis: Validate C, H, N, and F content within ±0.4% of theoretical values .

- X-ray Crystallography: Optional for resolving ambiguous stereochemistry or crystal packing effects .

Basic: How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- Target Selection: Prioritize kinases (e.g., EGFR, VEGFR) or enzymes linked to urea derivatives’ bioactivity. Use computational docking (AutoDock Vina) to predict binding affinity .

- In Vitro Assays:

- Antiproliferative Activity: Test against cancer cell lines (e.g., MCF-7, A549) via MTT assay (IC₅₀ values).

- Enzyme Inhibition: Fluorescence-based assays (e.g., ADP-Glo™ for kinases) at 1–100 μM concentrations .

- Data Normalization: Include positive controls (e.g., Sorafenib for kinase inhibition) and triplicate runs to minimize variability .

Advanced: How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s efficacy?

Methodological Answer:

- Core Modifications: Systematically alter substituents:

- Replace 2,4-difluorophenyl with 3-chloro-4-fluorophenyl to assess halogen effects on target binding .

- Vary pyridazine methylation (6-methyl vs. 5-methyl) to evaluate steric/electronic impacts .

- Bioisosteric Replacement: Substitute urea with thiourea or cyanoguanidine to modulate hydrogen-bonding capacity .

- Data Analysis: Use multivariate regression (e.g., CoMFA) to correlate structural features with IC₅₀ values .

Advanced: What strategies are effective in elucidating the compound’s mechanism of action?

Methodological Answer:

- Target Deconvolution:

- Chemical Proteomics: Immobilize the compound on sepharose beads for pull-down assays followed by LC-MS/MS to identify bound proteins .

- Kinase Profiling: Screen against a panel of 100+ kinases (Eurofins KinaseProfiler®) to identify off-target effects .

- Pathway Analysis: Perform RNA-seq on treated cells to detect downstream gene expression changes (e.g., apoptosis markers like caspase-3) .

Advanced: How should researchers address contradictory data in biological assays?

Methodological Answer:

- Case Example: If IC₅₀ values vary across cell lines (e.g., 2.5 μM in MCF-7 vs. >10 μM in HeLa):

- Validate Assay Conditions: Ensure consistent cell passage number, serum concentration, and incubation time .

- Check Solubility: Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering .

- Orthogonal Assays: Confirm activity with alternative methods (e.g., clonogenic assay vs. MTT) .

Advanced: What pharmacokinetic parameters should be prioritized during lead optimization?

Methodological Answer:

- In Vitro ADME:

- Metabolic Stability: Incubate with liver microsomes (human/rat) to calculate half-life (t₁/₂). Aim for t₁/₂ >30 min .

- Permeability: Use Caco-2 monolayers to assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s) .

- In Vivo Studies:

- Plasma Exposure: Administer 10 mg/kg IV/orally to mice; measure AUC via LC-MS/MS. Target oral bioavailability ≥20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.